Cas no 102867-73-2 (Cyclodeca[b]furan-6-carboxylicacid,2,3,3a,4,5,8,9,11a-octahydro-5-hydroxy-10-methyl-3-methylene-4-[[(2E)-2-methyl-1-oxo-2-buten-1-yl]oxy]-2-oxo-,(3aS,4S,5S,6Z,10Z,11aR)-)

Cyclodeca[b]furan-6-carboxylicacid,2,3,3a,4,5,8,9,11a-octahydro-5-hydroxy-10-methyl-3-methylene-4-[[(2E)-2-methyl-1-oxo-2-buten-1-yl]oxy]-2-oxo-,(3aS,4S,5S,6Z,10Z,11aR)- structure
102867-73-2 structure
Product Name:Cyclodeca[b]furan-6-carboxylicacid,2,3,3a,4,5,8,9,11a-octahydro-5-hydroxy-10-methyl-3-methylene-4-[[(2E)-2-methyl-1-oxo-2-buten-1-yl]oxy]-2-oxo-,(3aS,4S,5S,6Z,10Z,11aR)-
CAS No:102867-73-2
MF:C20H24O7
MW:376.400366783142
CID:200911
Update Time:2024-02-29

Cyclodeca[b]furan-6-carboxylicacid,2,3,3a,4,5,8,9,11a-octahydro-5-hydroxy-10-methyl-3-methylene-4-[[(2E)-2-methyl-1-oxo-2-buten-1-yl]oxy]-2-oxo-,(3aS,4S,5S,6Z,10Z,11aR)- Chemical and Physical Properties

Names and Identifiers

    • Cyclodeca[b]furan-6-carboxylicacid,2,3,3a,4,5,8,9,11a-octahydro-5-hydroxy-10-methyl-3-methylene-4-[[(2E)-2-methyl-1-oxo-2-buten-1-yl]oxy]-2-oxo-,(3aS,4S,5S,6Z,10Z,11aR)-
    • Cyclodeca[b]furan-6-carboxylicacid,2,3,3a,4,5,8,9,11a-octahydro-5-hydroxy-10-methyl-3-methylene-4-[[(2E)-2-methyl-1-oxo-2-but
    • DOUGLASIN
    • Cyclodeca[b]furan-6-carboxylic acid,2,3,3a,4,5,8,9,11a-octahydro-5-hydroxy-10-methyl-3-methylene-4-[[(2E)-2-methyl-1-oxo-2-butenyl]oxy]-2-oxo-,(3aS,4S,5S,6Z,10Z,11aR)- (9CI)
    • Cyclodeca[b]furan-6-carboxylicacid,2,3,3a,4,5,8,9,11a-octahydro-5-hydroxy-10-methyl-3-methylene-4-[(2-methyl-1-oxo-2-butenyl)oxy]-2-oxo-,[3aS-[3aR*,4R*(E),5R*,6Z,10Z,11aS*]]-
    • Cyclodeca[b]furan-6-carboxylic acid, 2,3,3a,4,5,8,9,11a-octahydro-5-hydroxy-10-methyl-3-methylene-4-[[(2E)-2-methyl-1-oxo-2-buten-1-yl]oxy]-2-oxo-, (3aS,4S,5S,6Z,10Z,11aR)-
    • Inchi: 1S/C20H24O7/c1-5-11(3)19(24)27-17-15-12(4)20(25)26-14(15)9-10(2)7-6-8-13(16(17)21)18(22)23/h5,8-9,14-17,21H,4,6-7H2,1-3H3,(H,22,23)/b10-9-,11-5+,13-8+/t14-,15+,16+,17+/m1/s1
    • InChI Key: HEXYOSGOEISRRL-HFQYVMKHSA-N
    • SMILES: O1C(=O)C(=C)[C@]2([H])[C@H](OC(=O)/C(/C)=C/C)[C@@H](O)C(C(O)=O)=CCCC(C)=C[C@@]12[H] |c:25|

Computed Properties

  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 27
  • XLogP3: 2.225
Recommended suppliers
Changzhou Guanjia Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Changzhou Guanjia Chemical Co., Ltd
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Zhangzhou Sinobioway Peptide Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Zhangzhou Sinobioway Peptide Co.,Ltd.
Henan Dongyan Pharmaceutical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Henan Dongyan Pharmaceutical Co., Ltd